3-bromophenyl sulfurofluoridate

Catalog No.
S6537865
CAS No.
2263788-39-0
M.F
C6H4BrFO3S
M. Wt
255.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromophenyl sulfurofluoridate

CAS Number

2263788-39-0

Product Name

3-bromophenyl sulfurofluoridate

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.1

3-Bromophenyl sulfurofluoridate is a chemical compound characterized by the presence of a bromine atom on a phenyl ring and a sulfurofluoridate functional group. Its molecular formula is C6H4BrF2O2SC_6H_4BrF_2O_2S, with a molecular weight of approximately 265.07 g/mol. This compound is part of a broader class of organosulfur compounds known for their unique reactivity, particularly in the context of chemical synthesis and biological applications.

The structure of 3-bromophenyl sulfurofluoridate features a bromine atom ortho to the sulfurofluoridate group, which can influence its chemical behavior and interactions. The presence of the fluorosulfonyl group contributes to its electrophilic properties, making it a valuable intermediate in various

, primarily due to its electrophilic nature. Key reaction types include:

  • Nucleophilic Substitution: The sulfurofluoridate group can be displaced by nucleophiles, leading to the formation of various sulfur-containing compounds.
  • Electrophilic Aromatic Substitution: The bromine atom can facilitate further substitution reactions on the aromatic ring, allowing for the introduction of other functional groups.
  • Fluorosulfurylation: This compound can act as a fluorosulfurylating agent, reacting with alcohols and amines to form corresponding sulfamoyl derivatives.

For example, in one study, 3-bromophenyl sulfurofluoridate was synthesized from tert-butyl hydroxy(phenyl)carbamate using sulfur dioxide difluoride gas, yielding significant amounts of product under optimized conditions .

The synthesis of 3-bromophenyl sulfurofluoridate typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds or their derivatives.
  • Fluorosulfonation: One common method involves the reaction of the phenolic precursor with sulfur dioxide difluoride gas in the presence of bases like sodium carbonate or potassium carbonate to facilitate the formation of the sulfurofluoridate group.
  • Isolation and Purification: After reaction completion, products are usually purified through crystallization or chromatography techniques to obtain pure 3-bromophenyl sulfurofluoridate.

For instance, a reported method utilized tert-butyl hydroxy(phenyl)carbamate as a precursor, achieving an 85% yield through controlled reaction conditions .

3-Bromophenyl sulfurofluoridate has several potential applications:

  • Chemical Synthesis: It serves as an important intermediate in synthesizing more complex organosulfur compounds.
  • Material Science: Its unique properties may be harnessed in developing new materials or coatings.
  • Pharmaceutical Development: Given its potential biological activity, it could be explored for developing new therapeutic agents.

These applications highlight its versatility within both academic research and industrial contexts.

Studies investigating the interactions of 3-bromophenyl sulfurofluoridate with various nucleophiles have shown that it can effectively react under mild conditions. The nature of these interactions can provide insights into its reactivity profile and potential applications in organic synthesis. While detailed interaction studies are still emerging, preliminary findings suggest that this compound could be used to develop novel reagents for targeted chemical transformations.

3-Bromophenyl sulfurofluoridate shares similarities with other organosulfur compounds but possesses unique characteristics due to its specific functional groups. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
4-Fluorophenyl sulfurofluoridateC6H4F2O2SC_6H_4F_2O_2SLacks bromine; potential for different reactivity patterns.
Phenyl sulfurofluoridateC6H5O2SC_6H_5O_2SNo halogen substitution; simpler structure.
3-Chlorophenyl sulfurofluoridateC6H4ClF2O2SC_6H_4ClF_2O_2SSimilar halogen substitution; chlorine may alter reactivity differently than bromine.

The presence of bromine in 3-bromophenyl sulfurofluoridate provides distinct electrophilic characteristics compared to its chlorinated or fluorinated counterparts, influencing its utility in synthetic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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